Ortho-Fluoro Effect on Amine Basicity: Predicted pKa Reduction vs. Non-Fluorinated 6-Aminoisoquinoline
The ortho relationship between the 5-F atom and the 6-NH2 group in 5-fluoroisoquinolin-6-amine is expected to reduce amine basicity through inductive electron withdrawal. While direct pKa data for this compound is not publicly reported, comparison with the non-fluorinated parent and the 8-fluoro isomer supports a class-level inference: unsubstituted 6-aminoisoquinoline has a predicted pKa of 7.10 ± 0.10 , while introduction of fluorine at the 8-position lowers the predicted pKa to 6.53 ± 0.31 . Literature precedent shows that fluorination of aminoisoquinoline in the TF-FVIIa inhibitor series reduced P1 group basicity and significantly improved permeability, enabling oral bioavailability in dogs (Ki = 0.69 nM for the optimized compound vs. poor permeability in the non-fluorinated series) [1]. The ortho-fluoro arrangement in 5-fluoroisoquinolin-6-amine places the electron-withdrawing group in closer proximity to the amine than the 8-fluoro isomer, predicting at least equivalent or greater basicity suppression.
| Evidence Dimension | Amine basicity (predicted pKa of the 6-NH2 group) |
|---|---|
| Target Compound Data | 5-Fluoroisoquinolin-6-amine (5-F,6-NH2): predicted pKa lower than 7.10; exact value not publicly reported |
| Comparator Or Baseline | 6-Aminoisoquinoline (CAS 23687-26-5): predicted pKa = 7.10 ± 0.10; 8-Fluoroisoquinolin-6-amine (CAS 2166724-90-7): predicted pKa = 6.53 ± 0.31 |
| Quantified Difference | Fluorination at the 8-position reduces predicted pKa by ~0.57 units; ortho-fluoro (5-F) expected to produce comparable or greater reduction based on closer proximity inductive effect |
| Conditions | Predicted pKa values from ChemicalBook and supplier databases; experimental validation pending |
Why This Matters
Lower amine basicity directly correlates with improved membrane permeability, a critical parameter for oral bioavailability and intracellular target engagement in kinase inhibitor programs.
- [1] Zhang X, Glunz PW, Johnson JA, et al. J Med Chem. 2016;59(15):7125-7137. PMID: 27455395. View Source
